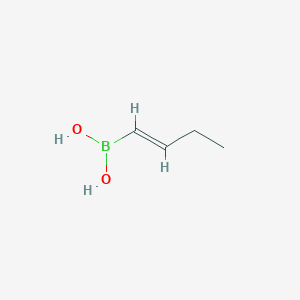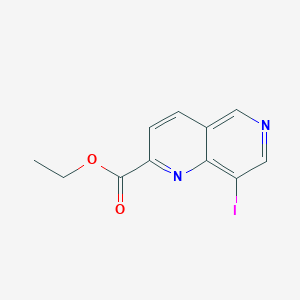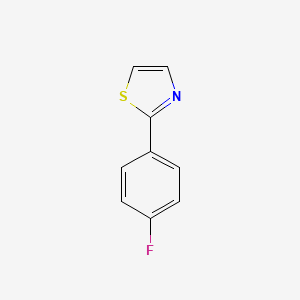
1-丁烯基硼酸
描述
1-Butenylboronic acid is a boronic acid derivative . It has a CAS number of 852458-12-9 . The IUPAC name for this compound is but-1-en-2-ylboronic acid .
Synthesis Analysis
Boronic acids are generally synthesized using both chemical and biological methods . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The molecular weight of 1-Butenylboronic acid is 99.93 . The InChI code for this compound is 1S/C4H9BO2/c1-3-4(2)5(6)7/h6-7H,2-3H2,1H3 .
Chemical Reactions Analysis
Boronic acids, including 1-Butenylboronic acid, are known to react with diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various sensing applications .
Physical And Chemical Properties Analysis
1-Butenylboronic acid is a white powder . Its melting point ranges from 84 - 90 °C . The initial boiling point and boiling range is predicted to be 196.7±33.0 °C .
科学研究应用
Sensing Applications
Boronic acids, including 1-Butenylboronic acid, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas including biological labelling . This can be used for the identification and tracking of specific biological molecules.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in biochemistry and molecular biology.
Separation Technologies
Boronic acids are also used in separation technologies . Their unique properties allow them to selectively bind to certain molecules, making them useful in the separation of complex mixtures.
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their ability to form reversible covalent complexes with biological molecules makes them promising candidates for drug development.
Suzuki–Miyaura Coupling
1-Butenylboronic acid can be used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Building Materials for Microparticles
Boronic acids are used as building materials for microparticles for analytical methods . These microparticles can be used in a variety of analytical techniques, including chromatography and mass spectrometry.
Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin . This has significant implications for the treatment of diabetes, allowing for more precise control of insulin levels in the body.
安全和危害
未来方向
Boronic acids, including 1-Butenylboronic acid, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
作用机制
Target of Action
1-Butenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of 1-Butenylboronic acid in this context is the palladium catalyst, which facilitates the bond formation .
Mode of Action
In the SM coupling reaction, 1-Butenylboronic acid acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the transmetalation step, the organoboron compound (like 1-Butenylboronic acid) transfers its organic group to the palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
This reaction allows for the construction of complex organic compounds, including natural products, pharmaceutical targets, and lead compounds .
Result of Action
The primary result of 1-Butenylboronic acid’s action in the SM coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds, contributing to various fields such as drug discovery, materials science, and chemical research .
Action Environment
The efficacy and stability of 1-Butenylboronic acid in the SM coupling reaction can be influenced by various environmental factors. These include the reaction conditions (e.g., temperature, pressure), the presence of other reagents, and the specific variant of the palladium catalyst used . The reaction is known for its mild and functional group tolerant conditions, and the organoboron reagents used (like 1-Butenylboronic acid) are generally stable, readily prepared, and environmentally benign .
属性
IUPAC Name |
[(E)-but-1-enyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h3-4,6-7H,2H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDBUAXGGKQJNY-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B3070662.png)
![2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol](/img/structure/B3070666.png)
methanone](/img/structure/B3070672.png)

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3070683.png)
![3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol](/img/structure/B3070688.png)

![methyl 4-benzyl-6-(3-chloro-4-methoxyphenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3070706.png)

![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3070745.png)